

Safety and Toxicity Profile of CH-38083: A Technical Guide

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Compound of Interest

Compound Name: CH-38083

Cat. No.: B1668558

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Introduction to CH-38083

CH-38083, chemically identified as 7,8-(methylenedioxi)-14- α -hydroxyalloberbane HCl, is a research compound characterized as a potent and highly selective antagonist of α -2 adrenoceptors.^[1] Its selectivity for the α -2 adrenoceptor subtype over the α -1 subtype is significantly higher than that of other reference antagonists such as yohimbine and idazoxan.^[1] As an α -2 adrenoceptor antagonist, **CH-38083** functions by blocking the presynaptic autoreceptors that normally inhibit the release of norepinephrine. This action leads to an increase in the synaptic concentration of norepinephrine, suggesting its potential for investigation in therapeutic areas where enhanced noradrenergic neurotransmission could be beneficial.

Pharmacological Profile

The primary mechanism of action of **CH-38083** is the competitive antagonism of α -2 adrenoceptors.^[1] This has been demonstrated in various in vitro preparations.

Table 1: Quantitative Pharmacological Data for **CH-38083**

| Parameter | Species/Tissue | Value | Description |
|---|--------------------|-----------------|---|
| pA2 (presynaptic $\alpha 2$) | Rat vas deferens | 8.17 ± 0.06 | A measure of antagonist potency against the agonist xylazine. [1] |
| pA2 (presynaptic $\alpha 2$) | Guinea pig ileum | 8.07 ± 0.20 | Antagonist potency against xylazine in a different tissue model. [1] |
| pA2 (postsynaptic $\alpha 1$) | Rat vas deferens | 4.95 ± 0.11 | Antagonist potency at alpha-1 adrenoceptors against the agonist l-phenylephrine. [1] |
| $\alpha 1/\alpha 2$ Selectivity Ratio | Rat vas deferens | 1659 | Calculated from pA2 values, indicating high selectivity for alpha-2 over alpha-1 adrenoceptors. [1] |
| Ki ($\alpha 1$)/Ki ($\alpha 2$) Ratio | Rat brain membrane | 1368 | Ratio of binding affinities, confirming high selectivity for alpha-2 adrenoceptors. [1] |

Theoretical Safety and Toxicity Profile

There is a lack of publicly available preclinical and clinical safety and toxicity data specifically for **CH-38083**. Therefore, this section outlines a theoretical safety profile based on the known pharmacology of alpha-2 adrenoceptor antagonists. The anticipated adverse effects are primarily extensions of the drug's mechanism of action.

Predicted Pharmacodynamic Effects and Potential Adverse Reactions

By blocking the autoinhibitory feedback loop of norepinephrine release, **CH-38083** is expected to increase sympathetic nervous system activity. This can manifest in a range of physiological effects:

- Cardiovascular System: Increased heart rate (tachycardia), palpitations, and a potential for elevated blood pressure (hypertension).
- Central Nervous System (CNS): Due to the general increase in neuronal excitability, potential effects include anxiety, agitation, insomnia, and tremors. At higher doses, there could be a risk of seizures.
- Other Systems: Potential for alterations in gastrointestinal motility and metabolic functions.

Table 2: Potential Adverse Effects Associated with Alpha-2 Adrenoceptor Antagonism

| System Organ Class | Potential Adverse Effects |
|--------------------------|--|
| Cardiac Disorders | Tachycardia, Palpitations, Arrhythmia |
| Nervous System Disorders | Anxiety, Insomnia, Tremor, Headache, Dizziness |
| Vascular Disorders | Hypertension |
| Psychiatric Disorders | Agitation, Restlessness |

Standard Toxicological Evaluation

A comprehensive toxicological assessment would be necessary to formally characterize the safety profile of **CH-38083**. The table below outlines the standard battery of preclinical toxicology studies typically required for a new chemical entity.

Table 3: Overview of Standard Preclinical Toxicology Studies

| Study Type | Typical Species | Key Endpoints Evaluated |
|---|---|---|
| Single-Dose Toxicity | Rodent (e.g., rat, mouse) | Acute toxic effects, median lethal dose (LD50), clinical signs |
| Repeat-Dose Toxicity | Rodent and Non-rodent (e.g., dog) | No-Observed-Adverse-Effect-Level (NOAEL), target organ toxicity, hematology, clinical chemistry, histopathology |
| Genotoxicity | In vitro (bacterial and mammalian cells) and in vivo (rodent) | Mutagenicity, clastogenicity, DNA damage |
| Safety Pharmacology | Rodent or Non-rodent | Effects on vital functions (cardiovascular, respiratory, and central nervous systems) |
| Carcinogenicity | Rodent | Assessment of tumorigenic potential with long-term exposure |
| Reproductive and Developmental Toxicity | Rodent or Non-rodent | Effects on fertility, embryonic and fetal development, and pre- and postnatal development |

Table 4: Summary of Quantitative Toxicity Data for **CH-38083**

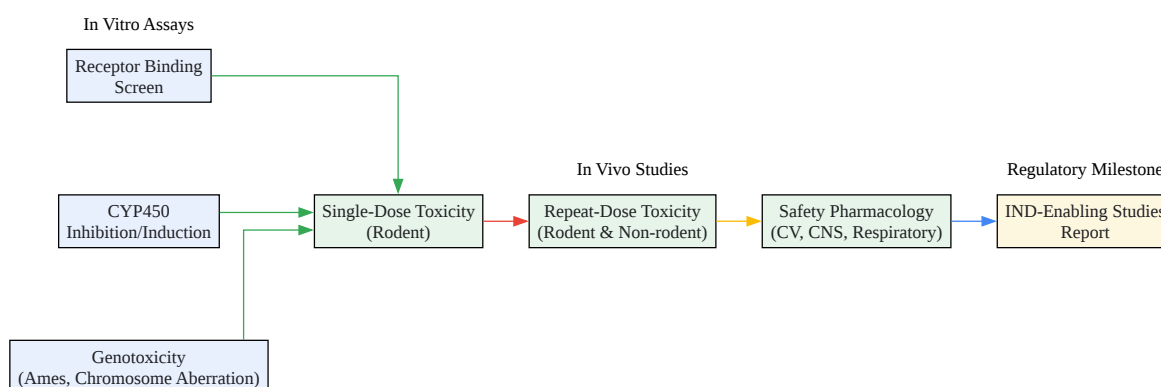
| Parameter | Species | Route of Administration | Value |
|-----------|--------------------|-------------------------|--------------------|
| LD50 | Data not available | Data not available | Data not available |
| NOAEL | Data not available | Data not available | Data not available |

Methodologies and Visualizations

As specific experimental protocols for **CH-38083** are not published, this section provides a generalized workflow for preclinical safety assessment and a diagram of the relevant signaling pathway.

Generalized Preclinical Safety Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical safety and toxicity evaluation of a novel drug candidate.

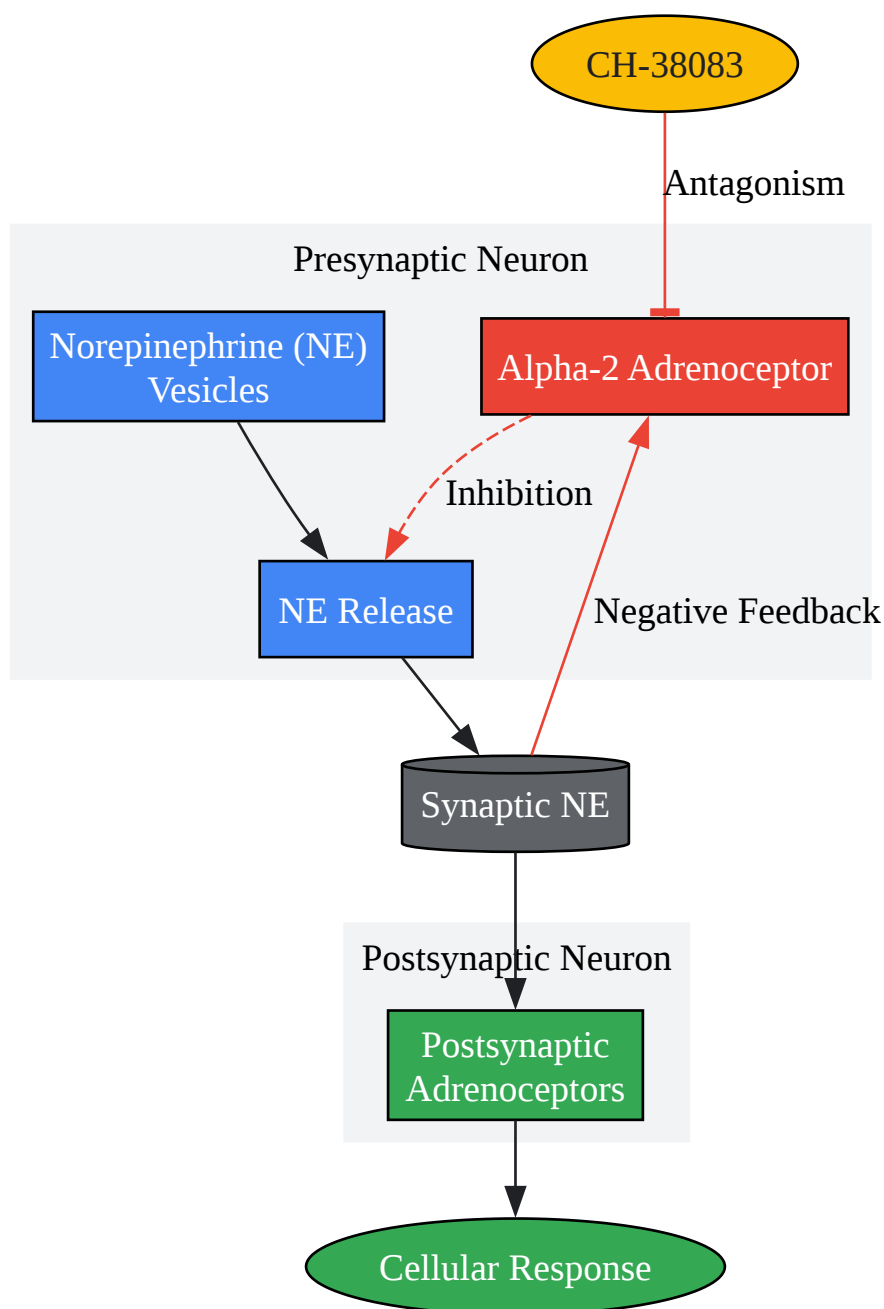


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Caption: Generalized workflow for preclinical safety assessment.

Signaling Pathway of Alpha-2 Adrenoceptor Antagonism

This diagram illustrates the mechanism by which **CH-38083** is presumed to act at the presynaptic nerve terminal.



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Caption: Signaling pathway of **CH-38083** at the presynaptic alpha-2 adrenoceptor.

Conclusion

CH-38083 is a well-characterized alpha-2 adrenoceptor antagonist in terms of its pharmacological selectivity and potency. However, a comprehensive safety and toxicity profile is not available in the public domain. Based on its mechanism of action, the primary safety

concerns would likely revolve around cardiovascular and central nervous system overstimulation. The development of **CH-38083** or any other compound in this class for clinical use would require a rigorous preclinical safety evaluation following a standard workflow, as outlined in this guide.

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References

- 1. CH-38083, a selective, potent antagonist of alpha-2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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